molecular formula C8H5ClFNO B1313073 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole CAS No. 143708-35-4

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole

Cat. No.: B1313073
CAS No.: 143708-35-4
M. Wt: 185.58 g/mol
InChI Key: WIXMKUSKZDRJAW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is a high-purity chemical reagent offered with a guaranteed purity of 98%. This compound belongs to the benzoxazole class of heterocycles, which are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities. The benzoxazole core is a key intermediate in the preparation of new biologically active materials . The reactive chloromethyl group on the structure makes this compound a versatile building block for further synthetic elaboration, enabling its use in the development of more complex molecules for pharmaceutical research. Benzoxazole derivatives have been extensively studied and demonstrated significant in vitro antimicrobial and anticancer activities in scientific research. These derivatives show promise against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . Furthermore, certain substituted benzoxazole analogues have exhibited potent activity against human colorectal carcinoma (HCT116) cancer cell lines, highlighting their value in oncological research . The presence of the fluorine substituent is a common strategy in drug design to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This product is intended for research purposes as a chemical intermediate and for biological screening in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(chloromethyl)-5-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMKUSKZDRJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288987
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
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Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143708-35-4
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143708-35-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-fluorobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloromethyl 5 Fluoro 1,3 Benzoxazole and Its Structural Analogues

Precursor Synthesis and Derivatization Strategies for Benzoxazole (B165842) Scaffolds

The foundational step in the synthesis of 2-(chloromethyl)-5-fluoro-1,3-benzoxazole is the construction of the 5-fluorobenzoxazole (B1357631) core. This is typically achieved through the cyclization of appropriately substituted ortho-aminophenols. Subsequent modifications then introduce the required chloromethyl group at the C2 position.

Cyclization Reactions of Substituted o-Aminophenols

The most common and versatile approach to the benzoxazole core involves the condensation and subsequent cyclization of an o-aminophenol with a suitable one-carbon synthon, such as a carboxylic acid or its derivative. nih.gov For the synthesis of the 5-fluoro-benzoxazole precursor, 2-amino-4-fluorophenol (B1270792) is the key starting material.

One established method involves the reaction of 2-amino-4-fluorophenol with chloroacetic acid. This reaction proceeds via an initial N-acylation to form an o-hydroxy amide intermediate, which then undergoes an intramolecular cyclization to furnish the benzoxazole ring. This cyclization can be promoted by dehydrating agents or by heating.

A multi-step protocol can also be employed, starting from commercially available 3-chloro-4-fluorophenol. nih.gov This involves a regioselective nitration, followed by a piperazinylation and a one-pot in-situ reductive cyclization using indium/acetic acid and trimethyl orthoacetate to form the corresponding 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazole derivatives. nih.gov While this method introduces other substituents, the core cyclization principle remains a key strategy.

Starting MaterialReagentsKey TransformationProductReference
2-Amino-4-fluorophenolChloroacetic AcidN-acylation and intramolecular cyclizationThis compound precursorGeneral Method
3-Chloro-4-fluorophenol1. 15% HNO3/AcOH; 2. Aryl piperazine (B1678402); 3. Indium/AcOH, Trimethyl orthoacetateNitration, Piperazinylation, Reductive Cyclization5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles nih.gov

Regioselective Fluorination Techniques on Benzoxazole Core Structures

Direct regioselective fluorination of a pre-formed benzoxazole core presents a significant challenge. Electrophilic fluorination is a common strategy for introducing fluorine into aromatic systems. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for this purpose. wikipedia.orgmdpi.com The mechanism of electrophilic fluorination is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

For a 5-substituted benzoxazole, direct fluorination would likely lead to a mixture of products due to the competing directing effects of the existing substituent and the heteroatoms in the oxazole (B20620) ring. Therefore, a more common and controlled approach is to introduce the fluorine atom at the desired position on the phenol (B47542) precursor before the cyclization reaction, as described in section 2.1.1. This ensures the regiochemical outcome.

However, recent advances in C-H functionalization may offer future possibilities for direct fluorination. While specific examples for the benzoxazole core are still emerging, the principles of directed C-H activation could potentially be applied.

Introduction of Chloromethyl Functionality at the C2 Position

The introduction of the chloromethyl group at the C2 position is a critical step. A common strategy involves the initial synthesis of a 2-hydroxymethylbenzoxazole intermediate, followed by a chlorination reaction.

For instance, methyl 2-substituted benzoxazole-5-carboxylate can be reduced using sodium borohydride (B1222165) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) to yield (2-substituted benzoxazol-5-yl) methanol. tsijournals.com A similar reduction of a suitable C2-ester substituted 5-fluorobenzoxazole would provide 2-(hydroxymethyl)-5-fluoro-1,3-benzoxazole. This alcohol can then be converted to the desired 2-(chloromethyl) derivative using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Alternatively, direct C-H functionalization at the C2 position of the benzoxazole ring offers a more atom-economical approach. While direct chloromethylation can be challenging, related C-H alkylation and arylation reactions have been developed. researchgate.net

Catalytic Approaches in the Synthesis of Halogenated Benzoxazoles

Catalytic methods, particularly those involving transition metals and Lewis acids, have become indispensable in modern organic synthesis for their efficiency and selectivity in forming carbon-halogen bonds and facilitating cyclization and functionalization reactions.

Transition Metal-Catalyzed Reactions for C-X Bond Formation (X=F, Cl)

Transition metal catalysis offers powerful tools for the formation of C-F and C-Cl bonds. However, direct C-H fluorination or chlorination of the benzoxazole core using transition metal catalysts is not yet a widely established method. Much of the research has focused on the functionalization of 2-arylbenzoxazoles.

For instance, ruthenium and rhodium catalysts have been used for the regioselective halogenation of 2-arylbenzo[d]oxazoles with N-halosuccinimides. researchgate.net These reactions, however, typically functionalize the aryl ring at the C2 position or the C7 position of the benzoxazole core, rather than directly introducing a halogen at other positions on the benzoxazole ring itself.

Palladium-catalyzed C-H fluorination has been a significant area of research, but general methods for the direct fluorination of heteroaromatic C-H bonds are still under development. researchgate.net Similarly, while transition-metal-free approaches for the alkylation and arylation of benzoxazoles have been reported, direct catalytic C-H chlorination at the C2 position remains a synthetic challenge. researchgate.net

Lewis Acid-Catalyzed Cyclizations and Functionalizations

Lewis acids play a crucial role in promoting the cyclization of o-aminophenol derivatives to form the benzoxazole scaffold. nih.gov They activate the carbonyl group of the acylating agent, facilitating the initial N-acylation and the subsequent intramolecular cyclization. Common Lewis acids used for this purpose include aluminum trichloride (B1173362) (AlCl₃). nih.gov

Beyond cyclization, Lewis acids can also mediate other functionalizations of the benzoxazole ring. For example, Lewis acid-promoted C2-alkylation of 2H-benzoxazoles with cycloalkanes and ethers has been achieved using Selectfluor as an oxidant under visible light. researchgate.net This suggests the potential for Lewis acid involvement in activating the benzoxazole system towards electrophilic attack.

Furthermore, a patent describes a process for the preparation of chloro-benzoxazoles where the reaction is carried out in the presence of an acid catalyst. google.com This indicates that Lewis or Brønsted acids can facilitate the chlorination of the benzoxazole ring.

Catalyst TypeReactionSubstrateReagentsProductReference
Lewis Acid (AlCl₃)Cyclization2-Methylquinoline derivativesSodium nitriteIsoxazole derivatives nih.gov
Acid CatalystChlorinationBenzoxazolesChlorinating agentChloro-benzoxazoles google.com
Selectfluor (Lewis Base interaction)C2 Alkylation2H-BenzoxazolesCycloalkanes/Ethers, Visible LightC2-alkylated 2H-benzoxazoles researchgate.net

Organocatalytic and Metal-Free Synthetic Pathways

The synthesis of benzoxazoles without the use of transition metals is a significant area of research, aimed at reducing costs, toxicity, and metal contamination in final products. Organocatalysis, which utilizes small organic molecules to accelerate reactions, and other metal-free approaches have emerged as powerful alternatives.

One notable metal-free method involves the use of catalytic iodine in aqueous tert-butyl hydroperoxide for the oxidative amination of benzoxazoles. organic-chemistry.org This approach facilitates the activation of C-H bonds for reaction with primary or secondary amines under neat (solvent-free) conditions at ambient temperature, producing only water and tertiary butanol as byproducts. organic-chemistry.org Another strategy employs N,N-dimethyl-4-aminopyridine (DMAP) as an organocatalyst for the direct C-2 aroylation of benzoxazoles with acid chlorides, yielding 2-ketoazoles in good yields. organic-chemistry.org

Furthermore, enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition presents a high-yielding, chemo- and regioselective pathway to complex benzoxazole-containing triazoles under ambient conditions. rsc.org Strong organic superbases, such as t-Bu-P4, have also been used to catalyze the construction of specific bonds under mild, metal-free conditions. rsc.org In some cases, reactions can proceed efficiently without any catalyst at all, particularly when using sustainable solvents or microwave irradiation. rsc.orgbohrium.comeurekaselect.com For instance, a catalyst-free amination of 2-mercaptobenzoxazoles has been achieved in water under microwave conditions. organic-chemistry.org

More complex reagents can also facilitate metal-free synthesis. The use of triflic anhydride (B1165640) (Tf₂O) and 2-Fluoropyridine promotes the electrophilic activation of tertiary amides, allowing for their cyclization with 2-aminophenols to form 2-substituted benzoxazoles. nih.gov This cascade reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination. nih.gov Similarly, a bench-stable hypervalent fluoroiodane reagent can be used as an electrophilic fluorine source in a metal-free cascade reaction to produce fluorinated benzoxazepine rings, which are structural analogues of benzoxazoles. chemistryviews.org

Table 1: Examples of Organocatalytic and Metal-Free Synthetic Methods for Benzoxazoles
Catalyst/ReagentReactantsKey FeaturesReference
Catalytic IodineBenzoxazole, AminesMetal-free, neat conditions, ambient temperature. organic-chemistry.org
DMAPBenzoxazoles, Acid ChloridesOrganocatalytic direct C-2 aroylation. organic-chemistry.org
Triflic Anhydride (Tf₂O)Tertiary Amides, 2-AminophenolsMetal-free electrophilic activation of amides. nih.gov
None (Catalyst-Free)2-mercaptobenzoxazoles, AminesMicrowave irradiation in water. organic-chemistry.org

Emerging Green Chemistry Principles in Benzoxazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzoxazoles to create more sustainable and environmentally benign processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Performing reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry that reduces volatile organic compound (VOC) emissions and simplifies product purification. Several effective solvent-free methods for benzoxazole synthesis have been developed.

One such method utilizes a Brønsted acidic ionic liquid gel (BAIL gel) as a heterogeneous catalyst. acs.orgnih.gov This approach involves the condensation of a 2-aminophenol (B121084) with an aldehyde at 130 °C, achieving high yields without the need for a solvent. acs.orgnih.gov The absence of volatile organic solvents and the simplicity of the work-up make this method highly attractive. nih.gov Another technique combines solvent-free conditions with ultrasound irradiation, using a magnetic ionic liquid catalyst for the reaction between 2-aminophenols and aldehydes, which significantly accelerates the reaction. nih.gov Microwave-assisted synthesis is also frequently performed under solvent-free conditions, often leading to reduced reaction times and increased yields. eurekaselect.com Lawesson's reagent has proven to be an efficient promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

Table 2: Solvent-Free Methods in Benzoxazole Synthesis
Catalyst/PromoterEnergy SourceReaction TemperatureKey AdvantageReference
Brønsted Acidic Ionic Liquid GelConventional Heating130 °CHigh yields, no additives or organic solvents required. acs.orgnih.gov
Magnetic Ionic Liquid (LAIL@MNP)Ultrasound70 °CRapid reaction (30 min), catalyst is magnetically separable. nih.gov
Lawesson's ReagentMicrowaveNot specifiedGood yields for various aromatic and aliphatic carboxylic acids. organic-chemistry.org

The use of ultrasound irradiation as an energy source can dramatically enhance reaction rates and yields in chemical synthesis. This technique, known as sonochemistry, promotes better mixing and mass transfer and can initiate or accelerate reactions through acoustic cavitation.

In benzoxazole synthesis, ultrasound has been successfully applied to create efficient and green protocols. For example, a method using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) under solvent-free sonication at 70°C allows for the synthesis of benzoxazoles in just 30 minutes with yields up to 90%. nih.gov This process is highly efficient and produces only water as a byproduct. nih.gov The use of ultrasound has been highlighted as a crucial alternative to conventional heating, often leading to minimized reaction times and higher selectivity. mdpi.com The combination of ultrasound with recyclable nanocatalysts and solvent-free conditions represents a significant advancement in the sustainable synthesis of these heterocyclic compounds. nih.govijpbs.com

The development of catalysts that can be easily recovered and reused is fundamental to sustainable chemistry, as it reduces waste and lowers process costs. For benzoxazole synthesis, a variety of recyclable catalyst systems have been reported.

Heterogeneous catalysts are particularly advantageous for their ease of separation. Examples include:

Copper(II) ferrite (B1171679) nanoparticles : These can be used for the synthesis of benzoxazoles and are recoverable using an external magnet. They have been shown to be reusable for up to seven cycles without a significant loss of catalytic activity. organic-chemistry.org

Brønsted acidic ionic liquid (BAIL) gel : This heterogeneous catalyst can be recovered by simple filtration or centrifugation after the reaction and reused multiple times (at least five runs) without a significant drop in performance. acs.orgnih.gov

Magnetic solid acid nanocatalyst : A catalyst designated [Fe₃O₄@SiO₂@Am-PPC-SO₃H] is another magnetically separable option that demonstrates high reusability. nih.gov

Palladium complexes on a dendronized amine polymer support : These catalysts can be reused for five cycles with minimal degradation in activity. rsc.org

KF–Al₂O₃ : This heterogeneous base catalyst has been shown to be effective for up to 10 consecutive runs with no significant decrease in efficiency. nih.gov

The ability to recycle these catalysts multiple times makes the synthesis of benzoxazoles and their analogues more economically viable and environmentally friendly. acs.orgrsc.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the efficiency and yield of benzoxazole synthesis, careful control and optimization of reaction parameters are essential. Temperature and pressure are two of the most critical factors influencing reaction kinetics.

Temperature has a profound effect on the rate of chemical reactions. In the synthesis of 2-substituted benzoxazoles, increasing the reaction temperature often leads to higher yields and shorter reaction times. For instance, in a synthesis using imidazolium chloride as a promoter, the yield of the desired benzoxazole product increased from 18% at 140°C to 60% at 160°C, demonstrating that the reaction is highly sensitive to temperature. mdpi.com Similarly, optimization studies involving microwave-assisted synthesis have shown that increasing the temperature to 120°C can lead to complete conversion of the starting material and yields as high as 94%. researchgate.net However, excessively high temperatures can sometimes lead to the formation of byproducts, so finding the optimal temperature is crucial.

While many modern benzoxazole syntheses are designed to operate at atmospheric pressure to avoid the need for specialized high-pressure equipment, pressure can still be a tool for controlling reaction kinetics. nih.gov For reactions involving gaseous reagents or where the transition state has a smaller volume than the reactants, increasing pressure can accelerate the reaction rate according to Le Chatelier's principle. However, for most condensation reactions leading to benzoxazoles, optimization focuses on catalyst selection, solvent, and temperature, with reactions typically run in sealed vessels if a specific temperature above the solvent's boiling point is required. researchgate.net

Catalyst Loading and Co-catalyst Effects

In the synthesis of this compound and related benzoxazole structures, the efficiency of the reaction is critically dependent on catalyst loading and the presence of co-catalysts. Catalyst loading, defined as the amount of catalyst relative to the reactants, is a key parameter optimized to maximize yield and reaction rate while minimizing cost and potential side reactions.

Research into the synthesis of analogous benzoxazole compounds has demonstrated that even minor variations in catalyst concentration can significantly impact the outcome. For instance, in the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel (BAIL gel) as a heterogeneous catalyst, an optimal loading of 1.0 mol % was identified. nih.govacs.org Attempts to reduce the catalyst amount below this threshold resulted in a significant decrease in the reaction yield, highlighting the sensitivity of the cyclization process to catalyst concentration. nih.govacs.org Similarly, in syntheses utilizing magnetic nanoparticle-supported catalysts, the amount of the catalyst is a crucial factor, with studies focusing on optimizing the quantity to ensure high yields while allowing for easy magnetic separation and recycling. nih.gov

The role of co-catalysts or activating agents is also pivotal in many synthetic routes. These substances may not be catalysts in the classical sense but are essential for activating the substrates to facilitate the key bond-forming steps. In one developed method for 2-substituted benzoxazoles, triflic anhydride (Tf₂O) is used to activate a tertiary amide carbonyl group. nih.gov This activation is followed by the addition of 2-Fluoropyridine, which facilitates the subsequent nucleophilic addition and intramolecular cyclization cascade. nih.gov The interplay between the primary activating agent (Tf₂O) and the base (2-Fluoropyridine) is crucial for the success of the reaction. While some modern methods for benzoxazole synthesis aim for catalyst-free conditions, many high-yield processes rely on a carefully balanced catalytic system. rsc.org

The table below summarizes findings on catalyst loading from studies on structurally related benzoxazoles.

Catalyst SystemSubstratesOptimal Catalyst LoadingEffect of Lower LoadingReference
Brønsted acidic ionic liquid gel (BAIL gel)2-Aminophenol, Benzaldehyde1.0 mol %Significant drop in reaction yield nih.govacs.org
Tf₂O / 2-FluoropyridineTertiary amides, 2-AminophenolsNot specified as % (Stoichiometric ratio used)Not applicable; acts as an activating agent nih.gov
LAIL@MNP (ultrasound assisted)2-Aminophenol, Benzaldehyde40 mg for 10 mmol scaleNot detailed, but optimized for speed and yield nih.gov
Cu(II)-containing nano-silica triazine dendrimer2-Aminothiophenol, Aryl aldehydesNot specifiedNot detailed mdpi.com

Reaction Time and Purity Profiling

Different catalytic systems and reaction conditions lead to vastly different optimal reaction times for benzoxazole synthesis. For example, the synthesis of benzoxazoles using a BAIL gel catalyst at 130 °C requires a reaction time of 5 hours to achieve an excellent isolated yield of 98%, which is indicative of high purity. nih.govacs.org In contrast, a greener approach using an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) under solvent-free sonication achieves high yields (up to 90%) in a much shorter time frame of just 30 minutes. nih.gov This rapid conversion is a significant advantage, reducing energy consumption and increasing throughput. nih.gov

Purity profiling is often conducted in tandem with reaction time studies. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which the concentration of the starting material is minimized and the product concentration is maximized. nih.govacs.org For instance, in the synthesis of 2-substituted benzothiazoles, a structural analogue of benzoxazoles, reaction times can range from 15 to 90 minutes, achieving high yields of 87–98%. mdpi.com The final purity of the isolated product is confirmed through chromatographic purification and spectroscopic analysis. nih.gov The high isolated yields reported in many modern synthetic methods for benzoxazoles, often well above 90%, suggest that these optimized reaction times lead to products of high purity with minimal need for extensive purification. nih.govbeilstein-journals.org

The following table details reaction times and corresponding yields (as an indicator of purity) for various synthetic methods applicable to benzoxazole analogues.

Catalyst/MethodReaction TimeProduct Yield/PurityMonitoring TechniqueReference
Brønsted acidic ionic liquid gel (BAIL gel)5 hours98% (isolated yield)TLC or GC nih.govacs.org
LAIL@MNP (ultrasound assisted)30 minutesUp to 90%Not specified nih.gov
Tf₂O / 2-Fluoropyridine1 hour95% (isolated yield)Not specified nih.gov
Cu(II)-containing nano-silica triazine dendrimer15–90 minutes87–98%Not specified mdpi.com

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 5 Fluoro 1,3 Benzoxazole

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the 2-position of the benzoxazole (B165842) ring serves as a reactive electrophilic site, readily undergoing nucleophilic substitution reactions (SN2). The chlorine atom, being a good leaving group, is easily displaced by a variety of nucleophiles. This reactivity is fundamental to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Reaction with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole reacts efficiently with various nitrogen-based nucleophiles. Primary and secondary amines, as well as hydrazines and their derivatives, can displace the chloride ion to form new carbon-nitrogen bonds. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

For instance, the reaction with substituted piperazines, a class of secondary amines, leads to the formation of 2-((piperazin-1-yl)methyl)-5-fluoro-1,3-benzoxazole derivatives. nih.govresearchgate.net Such reactions are pivotal in building molecular complexity and are frequently employed in the synthesis of biologically active compounds. The general scheme for this reaction involves the nucleophilic attack of the amine nitrogen on the methylene (B1212753) carbon of the chloromethyl group.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

Nitrogen NucleophileResulting Product StructureTypical Reaction Conditions
Aryl Piperazine (B1678402)5-Fluoro-2-((4-arylpiperazin-1-yl)methyl)-1,3-benzoxazoleRefluxing in a suitable solvent like toluene (B28343) or chlorobenzene. nih.gov
Primary/Secondary Amine (R1R2NH)N-((5-Fluoro-1,3-benzoxazol-2-yl)methyl)-R1,R2-aminePresence of a non-nucleophilic base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).
Hydrazine (H2NNH2)2-(Hydrazinylmethyl)-5-fluoro-1,3-benzoxazoleReaction in an alcohol solvent at elevated temperatures.

Reaction with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-containing nucleophiles, such as alcohols and phenols, react with this compound to form the corresponding ether derivatives. These reactions are often facilitated by a base, which deprotonates the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile. The Williamson ether synthesis is a classic example of this type of transformation.

The synthesis of 2-((aryloxy)methyl)-5-fluoro-1,3-benzoxazoles proceeds by reacting the chloromethyl compound with various substituted phenols in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This method allows for the introduction of a wide range of aryl groups, creating a library of ether-linked benzoxazole derivatives. mdpi.com

Table 2: Examples of Reactions with Oxygen Nucleophiles

Oxygen NucleophileResulting Product StructureTypical Reaction Conditions
Phenol (ArOH)2-((Aryloxy)methyl)-5-fluoro-1,3-benzoxazoleK2CO3, DMF, elevated temperature.
Alcohol (ROH)2-((Alkoxy)methyl)-5-fluoro-1,3-benzoxazoleNaH in THF, followed by addition of the chloromethyl benzoxazole.

Reaction with Sulfur-Containing Nucleophiles (e.g., Thiols, Thioethers)

Sulfur nucleophiles are known for their high reactivity in S_N2 reactions, and they readily react with this compound. Thiols (mercaptans) and their corresponding thiolates are excellent nucleophiles that displace the chloride to form thioethers (sulfides).

Research has demonstrated the synthesis of various thioether derivatives. For example, reacting this compound with substituted thiols in the presence of a base yields compounds like 2-(((5-fluoro-1,3-benzoxazol-2-yl)methyl)thio)pyrimidines. scirp.orgresearchgate.net This reactivity is crucial for developing novel compounds where a flexible thioether linkage is desired. nih.gov The high nucleophilicity of sulfur often allows these reactions to proceed under mild conditions with high yields.

Table 3: Examples of Reactions with Sulfur Nucleophiles

Sulfur NucleophileResulting Product StructureTypical Reaction Conditions
Thiol (RSH)2-((Alkyl/Arylthio)methyl)-5-fluoro-1,3-benzoxazoleBase (e.g., K2CO3 or NaH) in a polar aprotic solvent (e.g., DMF, Acetone). scirp.org
2-Thiopyrimidine2-(((5-Fluoro-1,3-benzoxazol-2-yl)methyl)thio)pyrimidineK2CO3 in DMF at room temperature. scirp.org

Electrophilic Aromatic Substitution on the Benzoxazole Ring System

The benzoxazole ring is an aromatic system that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the fused oxazole (B20620) ring and the fluorine substituent on the benzene (B151609) ring.

Nitration and Halogenation Studies on Fluorinated Benzoxazoles

Nitration is a classic electrophilic aromatic substitution reaction. Studies on benzoxazole itself indicate that nitration typically occurs at the 5- or 6-position of the benzene ring. researchgate.net For 5-fluoro-1,3-benzoxazole, the position of the incoming electrophile is influenced by the existing fluoro group. Nitration of fluorinated aromatic compounds generally requires careful control of reaction conditions to achieve desired selectivity and avoid side reactions. soton.ac.uk

Halogenation, another key electrophilic aromatic substitution, would similarly be directed by the substituents present. While direct halogenation studies on this compound are not widely reported, the principles of electrophilic aromatic substitution on related fluorinated heterocycles provide a strong predictive framework. nih.gov

Regioselectivity and Directing Effects of Fluoro and Oxazole Groups

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the combined directing effects of the fluorine atom at C5 and the fused oxazole moiety.

Fluoro Group: The fluorine atom is an ortho-, para-directing group. wikipedia.orgcsbsju.edu This is due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions. However, due to its high electronegativity, fluorine is also strongly deactivating through the inductive effect (-I effect). libretexts.org In the case of 5-fluorobenzoxazole (B1357631), the positions ortho to the fluorine are C4 and C6, and the para position is C2 (which is part of the oxazole ring and not available for substitution). Therefore, the fluorine at C5 directs incoming electrophiles primarily to the C4 and C6 positions.

Combined Effect: In this compound, the fluorine at C5 strongly deactivates the ring but directs incoming electrophiles to C4 and C6. The oxazole ring also influences these positions. The interplay of these effects suggests that electrophilic substitution will likely occur at either the C4 or C6 position. Steric hindrance from the adjacent oxazole ring might slightly disfavor the C4 position. Therefore, the C6 position is a highly probable site for electrophilic attack.

Table 4: Summary of Directing Effects on the Benzoxazole Ring

PositionInfluence of 5-Fluoro GroupInfluence of Fused Oxazole RingPredicted Reactivity
C4Activating (ortho)ActivatedPossible, but may have steric hindrance.
C6Activating (ortho)ActivatedLikely major site of substitution.
C7Deactivating (meta)ActivatedUnlikely site of substitution.

Cycloaddition and Rearrangement Reactions of this compound

The inherent aromaticity of the benzoxazole ring system makes it generally resistant to participating in cycloaddition reactions under standard conditions. The electron-rich nature of the fused benzene ring and the heterocyclic portion does not favor typical Diels-Alder or other pericyclic reactions where the ring would act as a diene or dienophile. Consequently, the primary literature does not extensively document cycloaddition pathways directly involving the benzoxazole core of this specific compound.

However, rearrangement reactions have been observed in analogous systems, suggesting potential, albeit currently undocumented, transformation pathways for this compound. Studies on the reactivity of 2-(trichloromethyl)benzoxazoles have revealed that under certain conditions, these molecules can undergo significant structural reorganization. For instance, the reaction of 2-(trichloromethyl)benzo[d]oxazole with the secondary amine pyrrolidine (B122466) can lead to a ring expansion, yielding a 7-chloro-2,3-di(pyrrolidin-1-yl)-2H-benzo[b] researchgate.netscispace.comoxazine (B8389632). scispace.com This transformation represents a rearrangement from a five-membered oxazole ring system to a six-membered oxazine ring. scispace.com While this specific outcome has been confirmed for the trichloromethyl analogue, it highlights a potential reactivity pathway for 2-(halomethyl)-substituted benzoxazoles where the initial nucleophilic attack could trigger a cascade leading to a rearranged heterocyclic core.

Derivatization Strategies for Expanding Chemical Space

The primary strategy for expanding the chemical diversity of this compound revolves around the high reactivity of the C-Cl bond in the chloromethyl side chain. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (S_N2) with a wide array of nucleophiles. This allows for the straightforward introduction of various functional groups and molecular scaffolds, thereby generating large libraries of novel benzoxazole derivatives.

A key derivatization approach involves using this compound as a scaffold to link with other heterocyclic systems, creating hybrid molecules that may exhibit synergistic biological activities or novel material properties. This is typically achieved by reacting the chloromethyl group with a nucleophilic site on another heterocyclic compound.

Common methods for creating these hybrid systems include:

Ether Linkages: Reaction with hydroxyl-substituted heterocycles (e.g., hydroxypyridines, hydroxyquinolines) under basic conditions displaces the chloride to form a stable ether bond, linking the two heterocyclic cores. This approach has been widely used to synthesize series of 2-(aryloxymethyl)benzoxazole derivatives. nih.govresearchgate.netnih.gov

Thioether Linkages: Thiol-containing heterocycles, such as 5-substituted-1,3,4-oxadiazole-2-thiols, readily react as sulfur nucleophiles to form thioether-bridged hybrid molecules. researchgate.net

Amine Linkages: Nitrogen-containing heterocycles with an available N-H group, such as piperazine, can act as nucleophiles. researchgate.net The resulting product can be further functionalized at the second nitrogen of the piperazine ring, allowing for the attachment of an additional, different heterocyclic moiety. researchgate.net

The following table illustrates the synthesis of various hybrid heterocyclic systems from a generic 2-(chloromethyl)benzoxazole precursor.

Table 1: Synthesis of Hybrid Heterocyclic Systems
Heterocyclic NucleophileLinkage TypeResulting Hybrid Structure Core
4-HydroxypyridineEther (-O-)Benzoxazolyl-methyl-pyridyl-ether
5-Phenyl-1,3,4-oxadiazole-2-thiolThioether (-S-)Benzoxazolyl-methyl-sulfanyl-oxadiazole
PiperazineAmine (-N-)1-(Benzoxazol-2-ylmethyl)piperazine
1H-ImidazoleAmine (-N-)1-(Benzoxazol-2-ylmethyl)-1H-imidazole

The term "poly-substituted" in this context refers to the generation of benzoxazole derivatives with multiple, varied substituents on both the core and the side chain. Starting with this compound, which is already di-substituted, nucleophilic displacement of the chloride is the most direct route to creating a diverse range of tri-substituted analogues. This strategy is fundamental to exploring the structure-activity relationships (SAR) in medicinal chemistry and tuning the properties of the molecule for materials science applications. nih.gov

The scope of this derivatization is extensive, limited only by the availability of suitable nucleophiles. Key classes of nucleophiles used for this purpose include:

Oxygen Nucleophiles: A wide variety of substituted phenols and alkoxides can be used to generate extensive libraries of ether derivatives. nih.govmdpi.com

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and other nitrogen heterocycles provide access to a broad range of amino-substituted analogues. scispace.com

Sulfur Nucleophiles: Thiophenols and alkyl thiols react to form the corresponding thioethers.

This systematic modification allows for the fine-tuning of molecular properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for biological activity. nih.gov

The table below provides examples of poly-substituted benzoxazole analogues prepared via this strategy.

Table 2: Preparation of Poly-substituted Benzoxazole Analogues via Nucleophilic Substitution
NucleophileReagent ClassResulting C-2 Side Chain
PhenolO-Nucleophile-CH₂-O-Ph
4-ChlorophenolO-Nucleophile-CH₂-O-(p-Cl-Ph)
PyrrolidineN-Nucleophile-CH₂-N(CH₂)₄
ThiophenolS-Nucleophile-CH₂-S-Ph

Advanced Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. A multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, would be essential for the unambiguous confirmation of the structure of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole.

¹H NMR: The proton NMR spectrum is anticipated to provide key information about the proton environment in the molecule. The aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the chloromethyl group would exhibit distinct signals. The fluorine atom at the 5-position is expected to introduce characteristic splitting patterns for the adjacent aromatic protons through spin-spin coupling.

Aromatic Region: The protons on the benzene (B151609) ring (H-4, H-6, and H-7) are predicted to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The fluorine at C-5 would couple with the protons at C-4 and C-6, likely resulting in doublet of doublets patterns. The H-7 proton would likely appear as a doublet, coupled to H-6.

Aliphatic Region: The two equivalent protons of the chloromethyl group (-CH₂Cl) are expected to produce a singlet in the region of δ 4.5-5.0 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and the benzoxazole moiety.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~7.5 - 7.7ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-6~7.1 - 7.3ddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-7~7.4 - 7.6dJ(H-H) ≈ 8-9
-CH₂Cl~4.8s-

¹³C NMR: The ¹³C NMR spectrum will map the carbon skeleton of the molecule. The chemical shifts will be significantly influenced by the electronegative substituents (F, Cl, O, N).

Aromatic and Heterocyclic Carbons: The carbons of the benzoxazole core are expected to appear in the δ 100-165 ppm range. A key feature would be the carbon directly bonded to the fluorine atom (C-5), which is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The surrounding carbons will also exhibit smaller C-F couplings.

Aliphatic Carbon: The carbon of the chloromethyl group (-CH₂Cl) is predicted to resonate at approximately δ 40-45 ppm.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2~160 - 165small
C-3a~148 - 152small
C-4~110 - 115J ≈ 20-25
C-5~158 - 162J ≈ 240-260
C-6~100 - 105J ≈ 25-30
C-7~115 - 120J ≈ 5-10
C-7a~140 - 145small
-CH₂Cl~40 - 45-

¹⁹F NMR: ¹⁹F NMR provides a direct and sensitive means of observing the fluorine atom. A single resonance is expected for the fluorine at the C-5 position. This signal's chemical shift, anticipated in the range of -110 to -120 ppm, would be characteristic of a fluorine atom attached to an aromatic ring. The signal would be split into a multiplet due to coupling with the neighboring protons, H-4 and H-6.

Predicted ¹⁹F NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-5~ -110 to -120dd

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, enabling the unambiguous determination of the molecular formula. For C₈H₆ClFNO, the expected monoisotopic mass is 185.0149 u. A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion, showing the M⁺ peak and the M+2⁺ peak in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

Predicted HRMS Data
IonCalculated m/z
[M]⁺ (C₈H₆³⁵ClFNO)⁺185.0149
[M+2]⁺ (C₈H₆³⁷ClFNO)⁺187.0120

LC-MS Fragmentation Analysis: When coupled with liquid chromatography, mass spectrometry (LC-MS), particularly with tandem MS (MS/MS) capabilities, can be used to study the fragmentation of the molecule. This provides valuable structural information. The fragmentation of this compound would likely involve the loss of the chlorine atom, the entire chloromethyl radical, or cleavage of the benzoxazole ring system.

Predicted Major Fragmentation Pathways and Fragment Ions
m/z (Predicted)Possible Fragment
150[M - Cl]⁺
136[M - CH₂Cl]⁺
108[C₆H₄FNO]⁺

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display absorption bands corresponding to the various bonds present in its structure.

Key expected absorptions include those for the aromatic C-H stretching, the C=N and C=C stretching vibrations of the benzoxazole ring, the aryl C-O stretching, and the characteristic stretches for the C-F and C-Cl bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3000Aromatic C-H stretch
~1620 - 1580C=N stretch (benzoxazole ring)
~1500 - 1450Aromatic C=C stretch
~1250 - 1200Aryl C-O stretch
~1100 - 1000C-F stretch
~800 - 700C-Cl stretch

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely utilizing a C18 stationary phase, would be suitable for this compound. The mobile phase would typically be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Purity would be assessed by the peak area percentage in the chromatogram, with detection commonly performed using a UV detector.

Predicted HPLC Parameters
ParameterPredicted Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water (gradient elution)
DetectionUV at ~254 nm or ~280 nm
Purity AssessmentPeak area percentage

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. This compound is expected to be amenable to GC-MS analysis. In this technique, the gas chromatograph would separate the compound from any impurities, providing a retention time, while the mass spectrometer would provide a mass spectrum for confirmation of its identity, corroborating the data from direct infusion mass spectrometry.

Predicted GC-MS Parameters
ParameterPredicted Condition
ColumnNon-polar or medium-polar capillary column (e.g., DB-5ms)
Carrier GasHelium
InjectionSplit/Splitless
Temperature ProgramRamped (e.g., 100 °C to 280 °C)
DetectionMass Spectrometry (Electron Ionization)

Computational Chemistry and Mechanistic Investigations of 2 Chloromethyl 5 Fluoro 1,3 Benzoxazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reaction energetics, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and predict the feasibility of chemical transformations. rsc.orgresearchgate.net By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction pathway. researchgate.netresearchgate.net This allows researchers to understand reaction kinetics and selectivity issues. researchgate.net For benzoxazole (B165842) derivatives, DFT calculations can elucidate the mechanisms of their synthesis or metabolic degradation. For instance, studies on related heterocyclic systems have used DFT to explore cycloaddition reaction pathways, determining whether a reaction proceeds through a concerted or stepwise mechanism by comparing the activation energies of different routes. pku.edu.cn

DFT calculations help in understanding how substituents on the benzoxazole ring, such as the 5-fluoro group, influence the electronic structure and, consequently, the reaction mechanism. researchgate.netresearchgate.net These theoretical investigations are invaluable for optimizing synthetic routes and predicting potential side reactions before undertaking extensive and costly experimental work. rsc.orgnih.gov

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how the molecule can interact with a biological target. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For analogues of 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, the orientation of the chloromethyl group relative to the benzoxazole ring system is of particular interest.

Computational methods, often employing DFT or other quantum mechanical approaches, are used to perform geometry optimization. nih.gov This process finds the lowest energy conformation of the molecule, known as the energy-minimized structure. Studies on structurally similar compounds, such as 2-substituted fluoro- and trifluoromethyl-benzaldehydes, have utilized these techniques to determine the most stable conformers and the energy barriers to their interconversion. rsc.org For the target compound, computational analysis would likely reveal the preferred rotational state of the C-C bond connecting the chloromethyl group to the benzoxazole ring, which can be crucial for its interaction with a receptor binding pocket.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate how a molecule like this compound might function as a therapeutic agent, computational simulations are used to model its interaction with specific biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor to form a stable complex. umpr.ac.idsemanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their binding energy. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.

For benzoxazole analogues, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For example, a docking study of various benzoxazole derivatives against a specific receptor might reveal that the fluorine atom at the 5-position forms a crucial interaction with a particular amino acid residue, while the chloromethyl group fits into a hydrophobic pocket. These predictions provide a detailed 3D model of the interaction at the molecular level. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.govnajah.edu

A key application of computational modeling is to establish a correlation between predicted binding affinities and experimentally determined biological activities. umpr.ac.idnih.gov When a series of benzoxazole analogues is synthesized and tested in vitro (e.g., for their ability to inhibit an enzyme), molecular docking and other computational methods can be used to model their interaction with the target enzyme. researchgate.net

Often, a strong correlation is found between the calculated binding energies and the measured inhibitory concentrations (e.g., IC50 values). nih.gov For instance, compounds with the lowest calculated binding energies in docking simulations are often found to be the most potent inhibitors in experimental assays. najah.eduresearchgate.net This correlation validates the computational model and allows it to be used for predicting the activity of new, unsynthesized analogues. nih.gov

Table 1: Example of Docking Scores and Biological Activity for a Series of Benzoxazole Analogues

CompoundDocking Score (kcal/mol)In Vitro Activity (IC50, µM)
Analogue 1-8.810.5
Analogue 2-8.151.2
Analogue 3-7.625.8
Analogue 4-6.9415.3

Note: This table is illustrative, based on typical data from studies on benzoxazole analogues. researchgate.net

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.govnih.gov Computational models are instrumental in deriving these relationships. researchgate.net By analyzing the docking poses and interaction patterns of a series of active and inactive analogues, researchers can identify the key structural features (pharmacophores) required for activity. nih.gov

For instance, computational studies on benzoxazole derivatives might reveal that a halogen at the 5-position and a small, electrophilic group at the 2-position are critical for binding to a particular target. nih.gov This information constitutes an SAR model that can guide the design of new compounds. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate structural descriptors (like molecular weight, polarity, or electronic properties) with biological activity. mdpi.com These models can then be used to predict the activity of novel molecules before they are synthesized, prioritizing the most promising candidates for further development. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural properties that influence their therapeutic effects.

In a typical QSAR study for benzoxazole analogues, a series of compounds with varying substituents on the benzoxazole core are synthesized and their biological activity is evaluated. Various molecular descriptors are then calculated for each compound. These descriptors can be broadly categorized into:

Electronic descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity.

Steric descriptors: Like molar refractivity (MR), which relates to the volume occupied by the substituents.

Topological descriptors: Which describe the connectivity and branching of the molecule.

Quantum chemical descriptors: These provide a detailed description of the electronic properties of the molecule.

Multiple regression analysis is a commonly employed statistical method to generate QSAR models. chalcogen.ro These models are then validated to ensure their predictive power. chalcogen.ro For instance, a hypothetical QSAR model for a series of antimicrobial benzoxazole derivatives might take the form of the following equation:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Where c1, c2, etc., are coefficients determined from the regression analysis.

The insights gained from such models are crucial for understanding the structure-activity relationships (SAR) of benzoxazole derivatives. researchgate.net For example, a QSAR study might reveal that the presence of electron-withdrawing groups at specific positions of the benzoxazole ring enhances the antimicrobial activity. researchgate.net This knowledge can then be used to guide the synthesis of new analogues with improved potency.

Table 1: Key Molecular Descriptors in QSAR Studies of Benzoxazole Analogues

Descriptor CategoryExample DescriptorsInformation Provided
Electronic HOMO Energy, LUMO Energy, Dipole MomentReactivity, electron-donating/withdrawing character
Steric Molar Refractivity (MR), Molecular VolumeSize and shape of substituents
Topological Wiener Index, Randic IndexMolecular branching and connectivity
Quantum Chemical Partial Atomic Charges, Bond OrdersDetailed electronic structure

Pharmacophore Modeling for Derivative Design

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. For benzoxazole derivatives, pharmacophore models have been developed to design new compounds with enhanced activity against various targets, such as enzymes and receptors.

A pharmacophore model typically includes features like:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and Negative Ionizable centers

For example, a pharmacophore model for benzoxazole derivatives acting as DNA gyrase inhibitors might identify a specific spatial arrangement of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature as being crucial for inhibitory activity. benthamdirect.com This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential inhibitors. Furthermore, it provides a blueprint for the rational design of novel derivatives of this compound with optimized interactions with the target.

In the design of novel VEGFR-2 inhibitors, for instance, new series of benzoxazole derivatives were designed and synthesized to possess the key pharmacophoric features necessary for potent inhibition. nih.gov This approach has led to the identification of compounds with significant anti-proliferative activity. nih.gov

Table 2: Common Pharmacophoric Features for Benzoxazole Derivatives

Pharmacophoric FeatureDescriptionPotential Role in Biological Activity
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.Interaction with amino acid residues in the target's active site.
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.Formation of key hydrogen bonds with the biological target.
Hydrophobic Region (HY) A nonpolar region of the molecule.Van der Waals interactions with hydrophobic pockets of the target.
Aromatic Ring (AR) A planar, cyclic, conjugated system.Pi-pi stacking interactions with aromatic residues in the target.

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions involving benzoxazole derivatives. Techniques such as Density Functional Theory (DFT) are employed to model the reaction pathways, identify transition states, and calculate activation energies. nih.gov This theoretical analysis provides a molecular-level understanding of the reaction, which is often difficult to obtain through experimental methods alone.

For the synthesis of benzoxazole derivatives, computational studies can be used to investigate the mechanism of the cyclization reaction that forms the benzoxazole ring. By modeling the potential energy surface of the reaction, researchers can identify the lowest energy pathway and the structure of the transition state. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

For example, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been used to optimize the molecular structure of benzoxazole derivatives in the ground state. nih.gov These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which helps in understanding the molecule's conformation and reactivity. nih.gov

Furthermore, theoretical analysis can be used to study the interactions between benzoxazole derivatives and their biological targets. Molecular docking simulations, often complemented by DFT calculations, can predict the binding mode of a ligand within the active site of a protein. nih.gov These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity.

Table 3: Computational Methods in Mechanistic Studies

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Calculation of molecular structures and energies.Ground state geometries, transition state structures, reaction energetics. nih.gov
Molecular Docking Prediction of ligand-protein binding modes.Binding affinity, key intermolecular interactions, active site conformation. nih.gov
Potential Energy Surface (PES) Scanning Exploration of reaction pathways.Identification of intermediates and transition states, reaction mechanism.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro biological activities of the compound This compound corresponding to the detailed outline provided.

The requested data on its antimicrobial activity against specific bacterial and fungal strains (including Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger) and its anticancer effects on specific cell lines (Human Colorectal Carcinoma HCT116, C6 Rat Glioma), including Minimum Inhibitory Concentration (MIC) and IC50 values, could not be found.

Scientific studies tend to focus on series of related derivatives rather than single, specific intermediates. While research exists on the biological activities of various other benzoxazole derivatives, the explicit data for "this compound" is not present in the accessed resources. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular compound.

Exploration of in Vitro Biological Activities and Mechanistic Insights of Benzoxazole Derivatives

Anticancer Activity Investigations (In Vitro)

Mechanisms of Action: Induction of Apoptosis

There is no specific research demonstrating the induction of apoptosis by 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. Studies on other benzoxazole (B165842) derivatives have shown the ability to trigger programmed cell death. For instance, certain benzoxazole-benzamide conjugates have been reported to induce apoptosis. nih.gov This process is often characterized by key cellular events, including the activation of caspases, such as caspase-3, and the externalization of phosphatidylserine, which can be detected by Annexin V-PI binding assays. nih.govnih.gov However, no such data has been published for this compound.

Modulation of Cyclooxygenase (COX-2) Activity

Direct evidence of this compound modulating the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, is not available in the scientific literature. While various heterocyclic compounds are known to inhibit COX-2, specific in vitro assay data for this compound is absent. researchgate.netnih.gov

Antiviral Activity Screening (In Vitro)

Efficacy Against Influenza Virus Strains

There are no published studies reporting the in vitro efficacy of this compound against influenza virus strains, such as Influenza A. Research into the antiviral properties of the broader benzoxazole class has been conducted, with some derivatives showing activity against influenza viruses. nih.govnih.gov These investigations, however, have not specifically assessed the antiviral potential of this compound.

Mechanism of Viral Inhibition

Given the absence of data on its antiviral activity, the mechanism by which this compound might inhibit viral replication is entirely speculative. For other antiviral benzoxazole-containing compounds, mechanisms can include targeting viral enzymes or interfering with viral entry into host cells. nih.govnih.gov

Enzyme Inhibition Studies (In Vitro)

Comprehensive in vitro enzyme inhibition studies for this compound are not publicly available. While the benzoxazole core is a feature of many enzyme inhibitors, specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this particular compound against a panel of enzymes have not been reported.

Future Research Directions and Translational Perspectives

Rational Design of Novel Benzoxazole (B165842) Derivatives Based on Structure-Activity Relationships

The rational design of new derivatives of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole is guided by established structure-activity relationships (SAR) within the broader benzoxazole class of compounds. The core benzoxazole structure is known to interact with various biomolecules, and modifications at different positions can significantly influence biological activity. chemistryjournal.net

The presence of a fluorine atom at the 5-position is particularly noteworthy. Fluorine is the most electronegative element and can alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov SAR studies on fluorinated benzazoles have shown that the position of the fluorine substituent is critical for antibacterial and antifungal activities. nih.gov For instance, some fluorinated benzimidazoles have demonstrated potent cytotoxicity against cancer cell lines. nih.gov

The chloromethyl group at the 2-position serves as a reactive handle for introducing a wide array of functional groups. This allows for the systematic modification of the molecule to explore its interaction with biological targets. By replacing the chlorine with different moieties, researchers can probe the steric and electronic requirements of the binding site, leading to the optimization of potency and selectivity. chemistryjournal.net Studies on related benzoxazole derivatives have indicated that substitutions at the 2-position are crucial for their biological effects. chemistryjournal.net For example, the introduction of aromatic aldehydes at this position has been shown to enhance anticancer activity. nih.gov

Future design strategies will likely involve the systematic exploration of substituents at the 2-position, leveraging the reactivity of the chloromethyl group. Additionally, modifications to the benzene (B151609) ring, such as the introduction of other electron-withdrawing or electron-donating groups, could be explored to fine-tune the electronic properties of the benzoxazole core and enhance biological activity. esisresearch.org

Modification PositionRationale for ModificationPotential Impact on Activity
2-position (via chloromethyl group)Introduce diverse functional groups to probe binding site interactions.Modulation of potency, selectivity, and pharmacokinetic properties.
5-position (fluorine)Enhance metabolic stability, binding affinity, and membrane permeability.Increased biological half-life and target engagement.
Benzene ringIntroduce additional substituents to modulate electronic properties.Fine-tuning of binding affinity and target specificity.

Exploration of Alternative Synthetic Routes for Enhanced Sustainability and Efficiency

The development of sustainable and efficient synthetic methods is a critical aspect of modern chemistry. For the synthesis of this compound and its derivatives, researchers are exploring greener alternatives to traditional methods that often involve harsh conditions and hazardous reagents. nih.govmdpi.com

Eco-friendly approaches such as microwave-assisted synthesis, ultrasound-assisted reactions, and mechanochemistry are being investigated to reduce reaction times, improve yields, and minimize energy consumption. chemistryjournal.netmdpi.com For instance, microwave irradiation has been successfully employed in the rapid synthesis of 2-chloromethyl benzothiazoles, a related class of compounds. mdpi.com The use of deep eutectic solvents (DESs) as environmentally benign reaction media is another promising avenue. mdpi.com

Synthetic MethodKey AdvantagesPotential for Benzoxazole Synthesis
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields.Efficient synthesis of the benzoxazole core and its derivatives.
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved mass transfer.Facilitation of cyclization and substitution reactions.
MechanochemistrySolvent-free conditions, reduced waste.Solid-state synthesis of benzoxazole derivatives.
Deep Eutectic Solvents (DESs)Biodegradable, low-cost, and non-toxic reaction media.Green synthesis of this compound.

Application of Advanced Biological Screening Techniques for Diverse Therapeutic Areas

The benzoxazole scaffold is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajphs.com Advanced biological screening techniques are essential for efficiently evaluating the therapeutic potential of new derivatives of this compound across various disease areas.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. nih.gov This can accelerate the identification of lead compounds with desired activities. For anticancer drug discovery, screening against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60), can provide valuable information on the compound's potency and selectivity. ajphs.com Assays to evaluate cytotoxicity, inhibition of cell proliferation, and induction of apoptosis are commonly employed. nih.gov

In the context of antimicrobial research, new benzoxazole derivatives can be screened against a broad spectrum of pathogenic bacteria and fungi. esisresearch.org Determination of the minimum inhibitory concentration (MIC) is a standard method to quantify antimicrobial activity. esisresearch.org Furthermore, mechanism-of-action studies can be conducted to identify the specific cellular pathways targeted by the active compounds. nih.gov

Therapeutic AreaScreening MethodBiological Target/Endpoint
OncologyCell-based assays (e.g., MTT, SRB)Cancer cell viability, proliferation, apoptosis. nih.govjocpr.com
Infectious DiseasesMinimum Inhibitory Concentration (MIC) assaysBacterial and fungal growth inhibition. esisresearch.org
InflammationEnzyme inhibition assays (e.g., COX, LOX)Activity of pro-inflammatory enzymes.

Integration of In Silico and In Vitro Approaches for Accelerated Discovery

The integration of computational (in silico) and experimental (in vitro) methods has become a cornerstone of modern drug discovery. This synergistic approach can significantly accelerate the identification and optimization of new drug candidates based on the this compound scaffold.

Molecular docking studies can predict the binding orientation and affinity of designed derivatives to the active site of a target protein. mdpi.com This allows for the prioritization of compounds for synthesis and biological testing. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of benzoxazole derivatives with their biological activities, providing insights for the design of more potent compounds. nih.gov

Virtual screening of large compound libraries against a specific target can identify potential hits for further investigation. nih.gov The predictions from these in silico studies can then be validated through focused in vitro biological assays. This iterative cycle of computational design, synthesis, and biological evaluation can lead to the rapid development of optimized lead compounds. nih.gov

In Silico MethodApplication in Benzoxazole ResearchComplementary In Vitro Assay
Molecular DockingPredicting binding modes and affinities to target proteins (e.g., kinases, enzymes). mdpi.comEnzyme inhibition assays, binding assays.
QSARIdentifying key structural features for biological activity.Cell-based activity assays.
Virtual ScreeningScreening large libraries of virtual compounds to identify potential hits. nih.govHigh-throughput screening (HTS).

Potential for Material Science Applications (e.g., Organic Light-Emitting Diodes, Fluorescent Materials)

Beyond their therapeutic potential, benzoxazole derivatives have garnered interest in the field of material science due to their unique photophysical properties. mdpi.com Many benzoxazole-containing compounds exhibit strong fluorescence, making them suitable for applications as fluorescent probes and materials for organic light-emitting diodes (OLEDs). mdpi.comperiodikos.com.br

The introduction of a fluorine atom, as in this compound, can significantly influence the electro-optical properties of these materials. mdpi.com Fluorination can lead to improved thermal stability and a lower dielectric constant. researchgate.net In the context of OLEDs, fluorinated organic materials can enhance device performance. rsc.org

The fluorescent properties of benzoxazole derivatives can be tuned by modifying their chemical structure. mdpi.com For example, the emission wavelength and quantum yield can be altered by introducing different substituents. This tunability makes them attractive candidates for the development of novel fluorescent sensors and imaging agents. mdpi.com The response of some carbazole-based benzoxazole derivatives to external stimuli like mechanical force and acidic vapors highlights their potential in smart materials. rsc.org

Material ApplicationRelevant Property of BenzoxazolesInfluence of Fluorination
Organic Light-Emitting Diodes (OLEDs)Strong fluorescence, charge transport properties.Enhanced device efficiency and stability. rsc.org
Fluorescent Probes/SensorsEnvironment-sensitive emission, high quantum yield. mdpi.comTuning of photophysical properties and sensitivity.
Smart MaterialsResponse to external stimuli (e.g., mechanical force, chemical vapors). rsc.orgModification of response characteristics.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole?

  • Methodological Answer : A common approach involves cyclization of 5-fluoro-2-hydroxybenzaldehyde derivatives. For example, chloromethylation can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. Alternatively, POCl₃-mediated chlorination of intermediates, as seen in analogous benzoxazole syntheses, is effective . Key steps include:
  • Step 1 : Condensation of 5-fluoro-2-aminophenol with chloroacetic acid derivatives.
  • Step 2 : Cyclization via refluxing in a polar aprotic solvent (e.g., DMF) with a dehydrating agent.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.8 ppm for CH₂Cl) and fluorine-induced splitting in aromatic protons.
  • IR Spectroscopy : Stretching vibrations for C-Cl (~600 cm⁻¹) and benzoxazole C=N (~1650 cm⁻¹).
  • X-ray Crystallography : Monoclinic crystal systems (space group P2₁/n) with parameters similar to structurally related compounds (e.g., a = 9.440 Å, b = 3.739 Å, c = 19.737 Å, β = 101.67°) can resolve ambiguities .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of HCl gas during synthesis.
  • Storage : Store at 2–8°C in airtight containers, as halogenated benzoxazoles are prone to hydrolysis .

Q. How can purity be assessed for this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water).
  • Melting Point : Compare observed mp (~181–184°C) with literature values for structurally similar benzoxazoles .

Q. What solvents are compatible with this compound?

  • Methodological Answer :
  • Polar aprotic solvents : DMF, DMSO (ideal for reactions).
  • Non-polar solvents : Chloroform, dichloromethane (for extraction).
  • Avoid : Protic solvents (e.g., ethanol), which may hydrolyze the chloromethyl group .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Temperature Control : Reflux at 110–120°C in DMF to prevent intermediate decomposition.
  • Reagent Stoichiometry : Ensure excess POCl₃ (1.2–1.5 eq.) to drive chlorination to completion .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzoxazoles?

  • Methodological Answer :
  • Polymorph Screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms.
  • DFT Calculations : Compare experimental X-ray data (e.g., unit cell parameters) with computed structures to validate assignments .

Q. How can this compound be functionalized for bioactive applications?

  • Methodological Answer :
  • Nucleophilic Substitution : Replace the chloromethyl group with amines or thiols.
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-fluoro position.
  • Biological Testing : Screen derivatives for antimicrobial activity using MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Q. What analytical methods detect degradation products during stability studies?

  • Methodological Answer :
  • LC-MS : Identify hydrolyzed products (e.g., 5-fluoro-1,3-benzoxazol-2-ol) via molecular ion peaks.
  • TGA/DSC : Monitor thermal decomposition profiles under nitrogen atmosphere .

Q. How do steric/electronic effects influence reactivity in derivatization reactions?

  • Methodological Answer :
  • Steric Effects : Bulkier substituents on the benzoxazole ring reduce reaction rates (e.g., SN2 at chloromethyl).
  • Electronic Effects : Electron-withdrawing groups (e.g., -F) enhance electrophilicity at the chloromethyl site.
  • Kinetic Studies : Compare Hammett σ values for substituents to predict reactivity trends .

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